molecular formula C10H11NO3 B8346973 7-Amino-2,2-dimethyl-4H-1,3-benzodioxine-4-one

7-Amino-2,2-dimethyl-4H-1,3-benzodioxine-4-one

Cat. No. B8346973
M. Wt: 193.20 g/mol
InChI Key: WGNSBUMHYHZHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC1(C)OC(=O)c2ccc(NC(=O)OCc3ccccc3)cc2O1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][C:2]1([CH3:24])[O:3][C:4](=[O:23])[c:5]2[c:6]([cH:8][c:9]([NH:12][C:13](=[O:14])[O:15][CH2:16][c:17]3[cH:18][cH:19][cH:20][cH:21][cH:22]3)[cH:10][cH:11]2)[O:7]1.[CH3:25][OH:26]>>[CH3:1][C:2]1([CH3:24])[O:3][C:4](=[O:23])[c:5]2[c:6]([cH:8][c:9]([NH2:12])[cH:10][cH:11]2)[O:7]1

Inputs

Step One
Name
CC1(C)OC(=O)c2ccc(NC(=O)OCc3ccccc3)cc2O1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC1(C)OC(=O)c2ccc(NC(=O)OCc3ccccc3)cc2O1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO

Outcomes

Product
Name
Type
product
Smiles
CC1(C)OC(=O)c2ccc(N)cc2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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